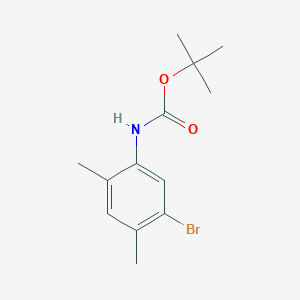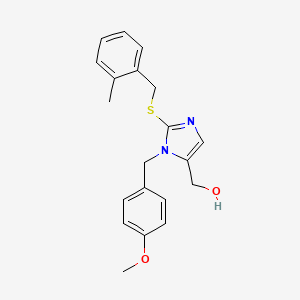
(1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a methoxybenzyl group, a methylbenzyl group, and an imidazole ring. Methoxybenzyl and methylbenzyl are both aromatic compounds, which means they contain a benzene ring. The imidazole ring is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The methoxybenzyl and methylbenzyl groups would contribute to the overall hydrophobicity of the molecule, while the imidazole ring could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and hydrophobic. The compound’s solubility, melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including imidazol-2-ylidene (ImNHC), have shown efficient catalysis for C-N bond formation using a hydrogen-borrowing strategy. These complexes, incorporating ligands like ImNHC, are highly efficient for C-N bond formation across various primary amine and alcohol substrates under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).
Antimicrobial Activity
A series of novel imidazole bearing isoxazole derivatives have been synthesized, demonstrating potential antimicrobial activity. This includes derivatives of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, prepared by condensing specific intermediates with hydroxylamine hydrochloride in methanol (Maheta, Patel, & Naliapara, 2012).
Catalytic Oxidation
Molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, serving as catalysts for oxidation of primary alcohols and hydrocarbons. The encapsulation in zeolite played a significant role in the catalytic behavior of this heterogeneous catalyst (Ghorbanloo & Alamooti, 2017).
Biochemical Processes
Studies on Pseudomonas putida have shown the production of methanol from aromatic acids like 3,4,5-trimethoxybenzoic acid. This organism oxidizes these compounds and produces methanol, showing the biochemical transformations involving methoxyl groups (Donnelly & Dagley, 1980).
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or environmental science. Further studies could focus on exploring its synthesis, properties, and potential uses .
Propiedades
IUPAC Name |
[3-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-5-3-4-6-17(15)14-25-20-21-11-18(13-23)22(20)12-16-7-9-19(24-2)10-8-16/h3-11,23H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLADZHNVQQSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)
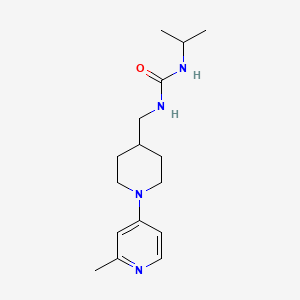
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)
![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)
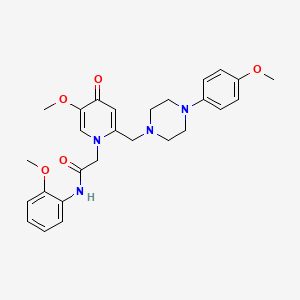
![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)
![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
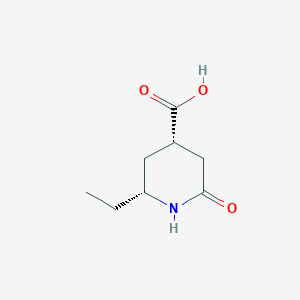

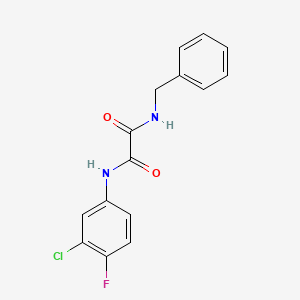
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
